molecular formula C6H4BrN3 B1290378 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 832735-60-1

7-Bromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1290378
CAS No.: 832735-60-1
M. Wt: 198.02 g/mol
InChI Key: JDEILNJRIPGRER-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Bromo[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with kinases and phosphatases, modulating their activity and influencing signal transduction pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme and context.

Cellular Effects

The effects of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine on cells are diverse and significant. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and A549, 7-Bromo[1,2,4]triazolo[4,3-a]pyridine has demonstrated anti-proliferative effects by inhibiting key signaling pathways involved in cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 7-Bromo[1,2,4]triazolo[4,3-a]pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For instance, it has been found to inhibit kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins . This inhibition can result in downstream effects on various signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have indicated that prolonged exposure to 7-Bromo[1,2,4]triazolo[4,3-a]pyridine can lead to sustained inhibition of target enzymes and persistent changes in cellular processes.

Dosage Effects in Animal Models

The effects of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting specific enzymes and modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects, while exceeding this threshold can lead to toxicity.

Metabolic Pathways

7-Bromo[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by inhibiting key enzymes in metabolic pathways . For example, it may inhibit enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and affecting DNA replication and repair processes.

Transport and Distribution

Within cells and tissues, 7-Bromo[1,2,4]triazolo[4,3-a]pyridine is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments . This localization can influence its activity and function, as it may interact with target enzymes and proteins in specific cellular regions.

Subcellular Localization

The subcellular localization of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear enzymes and affect gene expression. Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

the methods mentioned above can be scaled up for industrial applications, given their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction .

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution with a bromine atom, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a pharmacophore in drug design .

Properties

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEILNJRIPGRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630738
Record name 7-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-60-1
Record name 7-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (4-bromo-pyridin-2-yl)-hydrazine (0.50 g) in formic acid (0.50 mL) is stirred at reflux temperature overnight. After cooling to room temperature, the solution was concentrated under reduced pressure. Water was added to the residue and the resulting mixture was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4), and concentrated to give the title compound.
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Synthesis routes and methods II

Procedure details

4-Bromo-2-hydrazinylpyridine (compound 41.1) was suspended in formic acid (3 mL). The mixture was heated at 100° C. for one hour, then upon complete reaction, the mixture cooled to room temperature. The volatile organics were removed under reduced pressure, then water (50 mL) was added to the residue. The solids that formed were filtered, washed with water and dried under reduced pressure at 50° C. to give 1.68 g (90%) of the title compound as an off-white solid. m/z (ES+) 198, 200 (M+H)+.
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Yield
90%

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